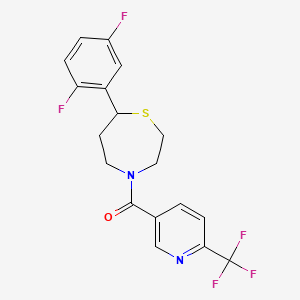

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

This compound is a fluorinated methanone derivative featuring a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group and a pyridine ring bearing a trifluoromethyl group at the 6-position.

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F5N2OS/c19-12-2-3-14(20)13(9-12)15-5-6-25(7-8-27-15)17(26)11-1-4-16(24-10-11)18(21,22)23/h1-4,9-10,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYYHHWSJDBABB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F5N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of difluorophenyl and trifluoromethyl groups. The structural confirmation is often achieved through techniques such as NMR spectroscopy and mass spectrometry.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of similar fluorinated compounds against various cancer cell lines. For instance, fluorinated derivatives of pyridine have shown significant activity against breast, colon, and lung cancer cell lines. The mechanism of action is believed to be independent of dihydrofolate reductase (DHFR) inhibition, suggesting alternative pathways for antiproliferative effects .

The unique properties imparted by the fluorine atoms in compounds like trifluoromethylpyridines enhance their interaction with biological targets. These interactions can lead to altered cellular signaling pathways and increased apoptosis in cancer cells. The presence of the thiazepan moiety may also contribute to these effects by stabilizing interactions with target proteins .

Case Studies

- Fluorinated Pyridine Derivatives : A study on the biological activities of trifluoromethylpyridine derivatives indicated that these compounds exhibit significant herbicidal and insecticidal properties due to their enhanced lipophilicity and ability to penetrate biological membranes .

- Antiproliferative Activity : In a comparative study, a related compound demonstrated a high degree of antiproliferative activity against lung cancer cell lines, with IC50 values significantly lower than those of non-fluorinated analogs .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Trifluoromethylpyridine Derivative | Breast Cancer | 5.0 | Apoptosis induction |

| This compound | Lung Cancer | 3.5 | Unknown pathway |

| Fluorinated 7-Aryl-Pyridines | Colon Cancer | 4.2 | Non-DHFR mediated |

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this one can inhibit the growth of various bacterial strains. For example:

- Staphylococcus aureus : In vitro studies showed effective inhibition.

- Escherichia coli : Similar inhibitory effects were observed.

These findings suggest that this compound could serve as a potential antibacterial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

- Cell Line Studies : It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanisms involved include:

- Cell Cycle Arrest : The compound significantly affects cell viability.

- Apoptosis Induction : Markers of apoptosis increased upon treatment.

These results indicate its potential as a lead compound for developing new anticancer therapies.

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with serotonin receptors (5-HT1A and 5-HT7), implicating it in mood regulation:

- Behavioral Studies : In vivo tests using forced swim tests indicated antidepressant-like effects comparable to standard treatments.

- Mechanism of Action :

- Receptor Binding : Influences neurotransmitter release.

- Enzyme Inhibition : May inhibit phosphodiesterase enzymes, affecting signaling pathways related to mood regulation.

Antimicrobial Study

A study evaluated various thiazepane derivatives against common pathogens. Results indicated that those containing fluorinated phenyl groups exhibited enhanced antimicrobial activity compared to non-fluorinated counterparts.

Cancer Cell Line Study

In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell proliferation and increased markers of apoptosis.

Neuropharmacological Assessment

Behavioral assays demonstrated significant antidepressant-like effects in rodent models when compared to traditional antidepressants, suggesting its potential for treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Methanone Derivatives

Several methanone derivatives with related scaffolds and substituents have been synthesized and studied. Key comparisons include:

Key Observations :

- Fluorination: The target compound’s 2,5-difluorophenyl and trifluoromethyl groups distinguish it from non-fluorinated analogues like the thiophene-based methanones . Fluorine atoms typically enhance lipophilicity and metabolic resistance .

- Heterocyclic Core : The 1,4-thiazepane ring (7-membered with sulfur) offers conformational flexibility compared to rigid 5-membered oxathiolane or pyrazole rings .

- Synthetic Complexity: The target compound’s synthesis likely requires specialized fluorination steps and heterocyclic ring formation, contrasting with simpler condensation or reflux methods used for non-fluorinated derivatives .

Functional Comparisons

While bioactivity data for the target compound is absent, insights can be inferred from structurally related molecules:

- Pyridine/Trifluoromethyl Moieties : Compounds with trifluoromethylpyridine groups (e.g., in ) often exhibit enhanced binding to aromatic hydrocarbon receptors or kinase targets due to electron-withdrawing effects.

- Thiazepane Derivatives : Sulfur-containing heterocycles like thiazepane are associated with improved pharmacokinetic profiles in CNS-targeting drugs, though this depends on substitution patterns .

Physicochemical Properties

Hypothetical property comparisons based on structural features:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.